1-Methyl-4-propyl-2-pyrazoline
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Overview
Description
1-Methyl-4-propyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-propyl-2-pyrazoline can be synthesized through several methods. One common approach involves the reaction of chalcones with hydrazine derivatives. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-propyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of functionalized pyrazolines.
Common Reagents and Conditions:
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: A variety of reagents, including alkyl halides and aryl halides, can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can have different functional groups attached to the nitrogen atoms or the carbon atoms in the ring.
Scientific Research Applications
1-Methyl-4-propyl-2-pyrazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Pyrazoline derivatives have shown potential as antibacterial, antifungal, and antiparasitic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propyl-2-pyrazoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase, affecting neurotransmission in the nervous system . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
- 1-Methyl-3-propyl-2-pyrazoline
- 1-Methyl-4-ethyl-2-pyrazoline
- 1-Methyl-4-butyl-2-pyrazoline
Comparison: 1-Methyl-4-propyl-2-pyrazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
33063-77-3 |
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Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-4-propyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C7H14N2/c1-3-4-7-5-8-9(2)6-7/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
SUETXQJIPUGALV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(N=C1)C |
Origin of Product |
United States |
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